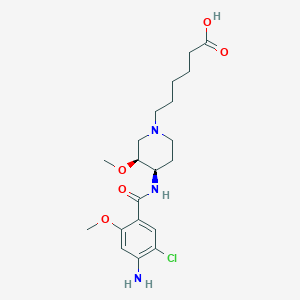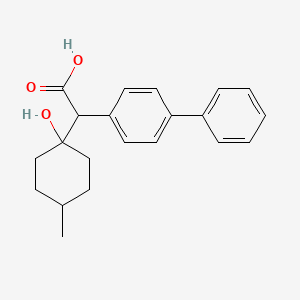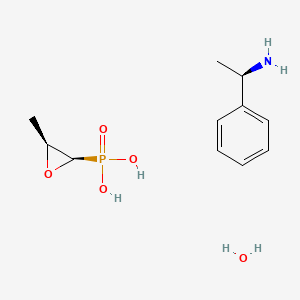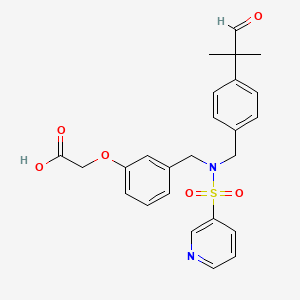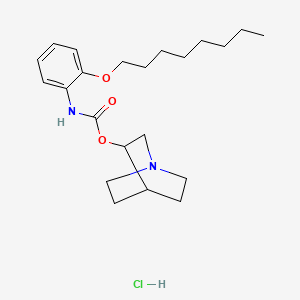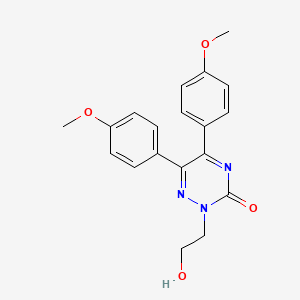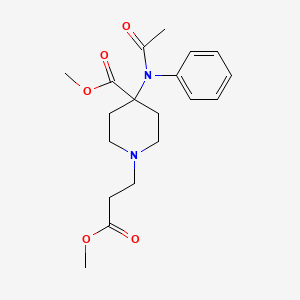
N'-Despropionyl-N'-acetyl remifentanil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Despropionyl-N’-acetyl remifentanil is a synthetic opioid derivative, structurally related to remifentanil. It is characterized by its potent analgesic properties and rapid onset and offset of action. This compound is primarily used in scientific research to study opioid receptor interactions and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Despropionyl-N’-acetyl remifentanil typically involves multiple steps, starting from commercially available precursors. The key steps include:
Acylation: The initial step involves the acylation of a suitable precursor with acetic anhydride under acidic conditions to introduce the acetyl group.
Despropionylation: This step involves the removal of the propionyl group, which can be achieved through hydrolysis using a strong base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N’-Despropionyl-N’-acetyl remifentanil in high purity.
Industrial Production Methods
Industrial production of N’-Despropionyl-N’-acetyl remifentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and despropionylation reactions.
Continuous Purification: Industrial chromatography systems are employed for continuous purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-Despropionyl-N’-acetyl remifentanil undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
N’-Despropionyl-N’-acetyl remifentanil is widely used in scientific research due to its potent opioid activity and rapid metabolism. Its applications include:
Chemistry: Studying the structure-activity relationships of opioid compounds.
Biology: Investigating the interactions with opioid receptors and their downstream signaling pathways.
Medicine: Exploring potential therapeutic uses and side effects of opioid derivatives.
Industry: Developing new analgesic drugs with improved efficacy and safety profiles.
Mecanismo De Acción
N’-Despropionyl-N’-acetyl remifentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The downstream effects include reduced neuronal excitability and inhibition of neurotransmitter release, leading to analgesia.
Comparación Con Compuestos Similares
Similar Compounds
Remifentanil: A potent, short-acting synthetic opioid used in anesthesia.
Alfentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A highly potent synthetic opioid used for pain management.
Uniqueness
N’-Despropionyl-N’-acetyl remifentanil is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties. Unlike remifentanil, it lacks the propionyl group, which affects its metabolic stability and receptor binding affinity. This makes it a valuable tool for studying the nuances of opioid receptor interactions and metabolism.
Propiedades
Número CAS |
1332691-33-4 |
|---|---|
Fórmula molecular |
C19H26N2O5 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2/h4-8H,9-14H2,1-3H3 |
Clave InChI |
VXTYGHGIRGXRTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


